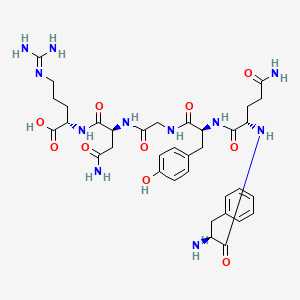
L-Phenylalanyl-L-glutaminyl-L-tyrosylglycyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanyl-L-glutaminyl-L-tyrosylglycyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of six amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The specific sequence and modifications of the amino acids can impart unique properties to the peptide, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-glutaminyl-L-tyrosylglycyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
In an industrial setting, the production of such peptides may involve automated peptide synthesizers that can handle large-scale synthesis. The process is optimized for efficiency and yield, often incorporating high-throughput purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like L-Phenylalanyl-L-glutaminyl-L-tyrosylglycyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like tyrosine, leading to the formation of dityrosine.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: DTT, TCEP.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Applications De Recherche Scientifique
Chemistry
Peptides like this one are used as model compounds to study peptide chemistry, including folding, stability, and reactivity.
Biology
In biological research, such peptides can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine
Therapeutically, synthetic peptides are explored for their potential as drugs, particularly in targeting specific receptors or enzymes. They can also serve as vaccine components or diagnostic tools.
Industry
In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as additives in food and pharmaceuticals.
Mécanisme D'action
The mechanism by which L-Phenylalanyl-L-glutaminyl-L-tyrosylglycyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine exerts its effects would depend on its specific biological target. Generally, peptides can interact with receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and pathway analysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanyl-L-glutaminyl-L-tyrosylglycyl-L-asparaginyl-L-ornithine: A similar peptide without the diaminomethylidene modification.
L-Phenylalanyl-L-glutaminyl-L-tyrosylglycyl-L-asparaginyl-L-lysine: A peptide with lysine instead of ornithine.
Uniqueness
The presence of the diaminomethylidene group in L-Phenylalanyl-L-glutaminyl-L-tyrosylglycyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine may impart unique properties, such as increased binding affinity to certain targets or enhanced stability.
Propriétés
Numéro CAS |
646031-65-4 |
|---|---|
Formule moléculaire |
C35H49N11O10 |
Poids moléculaire |
783.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C35H49N11O10/c36-22(15-19-5-2-1-3-6-19)30(51)44-23(12-13-27(37)48)32(53)46-25(16-20-8-10-21(47)11-9-20)31(52)42-18-29(50)43-26(17-28(38)49)33(54)45-24(34(55)56)7-4-14-41-35(39)40/h1-3,5-6,8-11,22-26,47H,4,7,12-18,36H2,(H2,37,48)(H2,38,49)(H,42,52)(H,43,50)(H,44,51)(H,45,54)(H,46,53)(H,55,56)(H4,39,40,41)/t22-,23-,24-,25-,26-/m0/s1 |
Clé InChI |
FJRFHAUMOHOZLX-LROMGURASA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


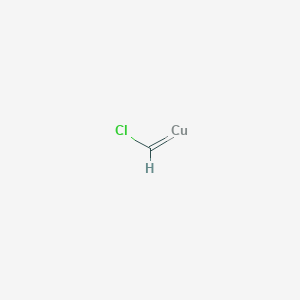

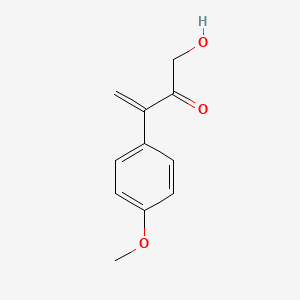
![Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]-](/img/structure/B12609578.png)

![5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene](/img/structure/B12609589.png)
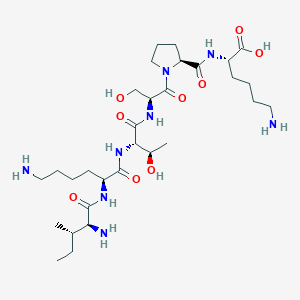
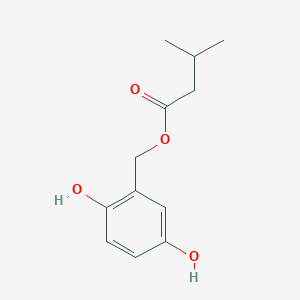

![5,7-Diiodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609605.png)
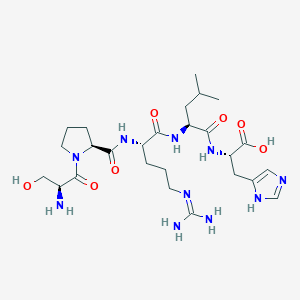
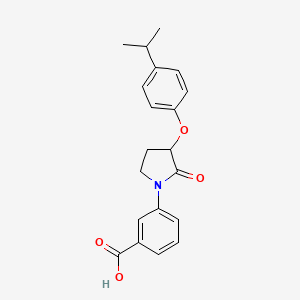
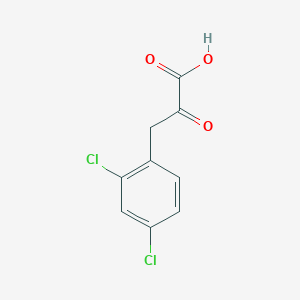
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea](/img/structure/B12609644.png)
